Adenosine 5'-(hexahydrogen pentaphosphate), 5'.5'-ester with adenosine, pentalithium salt
CAS No.: 94108-02-8
Cat. No.: VC3730779
Molecular Formula: C20H24Li5N10O22P5
Molecular Weight: 946.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 94108-02-8 |
|---|---|
| Molecular Formula | C20H24Li5N10O22P5 |
| Molecular Weight | 946.2 g/mol |
| IUPAC Name | pentalithium;bis[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
| Standard InChI | InChI=1S/C20H29N10O22P5.5Li/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(47-19)1-45-53(35,36)49-55(39,40)51-57(43,44)52-56(41,42)50-54(37,38)46-2-8-12(32)14(34)20(48-8)30-6-28-10-16(22)24-4-26-18(10)30;;;;;/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H2,21,23,25)(H2,22,24,26);;;;;/q;5*+1/p-5/t7-,8-,11-,12-,13-,14-,19-,20-;;;;;/m1...../s1 |
| Standard InChI Key | UCSIUKZZDLEYFE-CSMIRWGRSA-I |
| Isomeric SMILES | [Li+].[Li+].[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N |
| SMILES | [Li+].[Li+].[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N |
| Canonical SMILES | [Li+].[Li+].[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N |
Introduction
Chemical Identity and Structure
Nomenclature and Basic Properties
Adenosine 5'-(hexahydrogen pentaphosphate), 5'.5'-ester with adenosine, pentalithium salt is formally categorized under diadenosine polyphosphates, a group of compounds consisting of two adenosine moieties linked by a phosphate chain of varying length. This particular compound contains a pentaphosphate bridge connecting the two adenosine units, with five lithium ions serving as counterions to balance the negative charges on the phosphate groups. The compound is also commonly referred to as P1,P5-Di(adenosine-5') pentaphosphate pentalithium salt or "A[5']P5[5']A" in some scientific literature .
The basic chemical properties of this compound are summarized in Table 1:
| Property | Value |
|---|---|
| CAS Number | 94108-02-8 |
| Molecular Formula | C20H24Li5N10O22P5 |
| Molecular Weight | 946.2 g/mol |
| IUPAC Name | pentalithium;bis[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
The compound's structure incorporates two adenosine molecules, each containing a purine base (adenine) attached to a ribose sugar, connected by a pentaphosphate chain. The five lithium ions are distributed throughout the molecule to neutralize the negative charges on the phosphate groups.
Structural Characteristics and Biochemical Relevance
The unique arrangement of adenosine units connected via a pentaphosphate bridge confers specific biochemical properties to this compound. The structure closely resembles natural adenine nucleotides found in biological systems, which explains its ability to interact with enzymes involved in nucleotide metabolism. The pentaphosphate bridge is particularly significant as it determines the compound's interaction with target enzymes, especially adenylate kinase.
The length of the phosphate chain in diadenosine polyphosphates significantly influences their binding affinity and inhibitory potential. Compared to similar compounds with different phosphate chain lengths, the pentaphosphate bridge in this compound provides optimal spatial arrangement for interaction with adenylate kinase's active site .
Biochemical Function and Mechanism
Comparison with Related Compounds
While Adenosine 5'-(hexahydrogen pentaphosphate), 5'.5'-ester with adenosine, pentalithium salt (commonly referred to as AP5A in research contexts) is a potent adenylate kinase inhibitor, it is instructive to compare it with related compounds such as diadenosine tetraphosphate (AP4A). Recent research on AP4A provides insights that may be relevant to understanding the mechanisms of AP5A.
Studies on the interaction between Escherichia coli adenylate kinase and AP4A revealed that, unlike AP5A which induces a compact, closed conformation of the enzyme, AP4A allows the enzyme to remain partially active and capable of hydrolyzing AP4A itself . This suggests that the length of the phosphate bridge significantly affects how these compounds interact with adenylate kinase and influence its conformational states.
The binding affinity also differs significantly between these related compounds. For AP4A, the dissociation constant (Kd) was found to be approximately 14 μM, which is stronger than that of ATP (Kd ≈ 50 μM) but weaker than that of AP5A (Kd ≈ 140-350 nM) . These differences in binding affinities reflect the structural nuances between these compounds and their varying abilities to stabilize certain enzyme conformations.
Table 2: Comparison of Binding Affinities
| Compound | Dissociation Constant (Kd) |
|---|---|
| ATP | ~50 μM |
| AP4A | ~14 μM |
| AP5A | ~140-350 nM |
These differences in binding affinities and effects on enzyme conformation highlight the precision with which the pentaphosphate bridge in Adenosine 5'-(hexahydrogen pentaphosphate), 5'.5'-ester with adenosine, pentalithium salt interacts with adenylate kinase .
Applications in Research
Structural and Functional Studies
Recent advances in structural biology have provided deeper insights into how diadenosine polyphosphates like Adenosine 5'-(hexahydrogen pentaphosphate), 5'.5'-ester with adenosine, pentalithium salt interact with their target enzymes. Through techniques such as X-ray crystallography, EPR (electron paramagnetic resonance), and NMR (nuclear magnetic resonance) spectroscopy, researchers have been able to visualize the binding modes and conformational changes induced by these compounds .
Studies on related compounds suggest that diadenosine polyphosphates can induce specific conformational states in enzymes like adenylate kinase. For instance, while AP5A typically induces a fully closed conformation of adenylate kinase, studies with AP4A show that it allows the enzyme to dynamically interconvert between open and closed states with equal weights . This dynamic behavior has implications for understanding enzyme function and could potentially apply to how Adenosine 5'-(hexahydrogen pentaphosphate), 5'.5'-ester with adenosine, pentalithium salt interacts with its target enzymes.
These structural studies provide a foundation for the development of more specific inhibitors and potential therapeutic applications based on diadenosine polyphosphates.
| Hazard Category | Rating (Min/Nil=0, Low=1, Moderate=2, High=3, Extreme=4) |
|---|---|
| Flammability | 1 |
| Toxicity | 2 |
| Body Contact | 0 |
| Reactivity | 1 |
| Chronic | 2 |
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